molecular formula C13H13O4- B12601552 (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate CAS No. 648432-92-2

(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate

Cat. No.: B12601552
CAS No.: 648432-92-2
M. Wt: 233.24 g/mol
InChI Key: QPQJKZNHXUCVLC-MNOVXSKESA-M
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Description

(1R,2S)-2-Phenylmethoxycarbonylcyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a phenylmethoxycarbonyl group at the 2-position and a carboxylate moiety at the 1-position, with defined stereochemistry (1R,2S). This compound belongs to a class of strained-ring systems with applications in medicinal chemistry and materials science, particularly as intermediates in stereoselective synthesis.

Properties

CAS No.

648432-92-2

Molecular Formula

C13H13O4-

Molecular Weight

233.24 g/mol

IUPAC Name

(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m1/s1

InChI Key

QPQJKZNHXUCVLC-MNOVXSKESA-M

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate serves as a valuable intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.

Biology and Medicine: The compound’s chiral nature makes it useful in the development of pharmaceuticals, where stereochemistry plays a crucial role in drug efficacy and safety. It can be used in the synthesis of chiral drugs or as a building block for biologically active molecules.

Industry: In the chemical industry, this compound can be utilized in the production of fine chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would be related to its interaction with specific molecular targets, such as enzymes or receptors, influenced by its stereochemistry.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylates

The following analysis compares (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate with structurally related cyclobutane derivatives, emphasizing substituent effects, stereochemistry, synthetic routes, and analytical data.

Structural Analogues and Substituent Effects

Compound Name Substituents Synthesis Method Yield (%) ee (%) Key Analytical Data Reference
Benzyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate 2,3-diphenyl, benzyl ester Ir-catalyzed photocycloaddition 86 97 [α]D = +12.5°, HRMS (m/z): 435.1598 [[M+Na]+]
Methyl (1S,2S,3R)-2-(4-methoxyphenyl)-3-phenylcyclobutane-1-carboxylate 2-(4-MeO-phenyl), 3-phenyl, methyl ester Ir-catalyzed photocycloaddition N/A N/A NMR: δ 7.25–6.75 (aromatic protons)
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate Aliphatic substituents (isopropyl, methylcyclohexyl) Photoredox catalysis 67 N/A IR: 1735 cm⁻¹ (C=O), HRMS (m/z): 361.2743 [[M+H]+]
(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid Methoxycarbonyl, carboxylic acid Commercial synthesis N/A N/A InChIKey: DLSMGFKPSMYVFW-WHFBIAKZSA-N

Key Observations:

  • 86% for aromatic diphenyl derivatives in ) .
  • Stereoselectivity : High enantiomeric excess (97% ee) in ’s diphenyl derivative suggests that Ir-catalyzed methods are effective for achieving stereocontrol in cyclobutane systems, which may extend to the target compound .
  • Spectroscopic Trends : Aromatic protons in NMR (δ 7.25–6.75) and IR carbonyl stretches (~1735 cm⁻¹) are consistent across analogues, aiding structural validation .

Physicochemical Properties

  • Solubility : Aromatic substituents (e.g., phenyl, 4-methoxyphenyl) likely reduce solubility in polar solvents compared to aliphatic analogues.
  • Thermal Stability : Strained cyclobutane rings may exhibit lower thermal stability, though substituent bulk (e.g., diphenyl groups) could mitigate ring strain .

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